1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2 and a molecular weight of 299.09 g/mol . It is characterized by the presence of a bromine atom, an isopropoxy group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropoxy-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Diels-Alder Reaction: The compound can react with dienes in the presence of a Lewis acid catalyst to form cyclohexene derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Cyclohexene Derivatives: Products from Diels-Alder reactions include 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes.
Scientific Research Applications
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and other reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the isopropoxy group, leading to different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which significantly alter its chemical properties.
Uniqueness
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both isopropoxy and trifluoromethoxy groups, which provide distinct electronic and steric effects. These features make it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxy-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-6(2)15-8-3-7(11)4-9(5-8)16-10(12,13)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQWJWWOBHUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682112 |
Source
|
Record name | 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-61-8 |
Source
|
Record name | 1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.